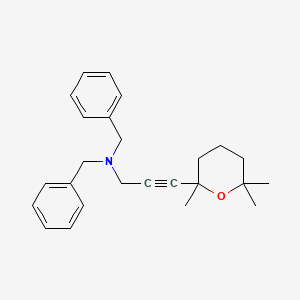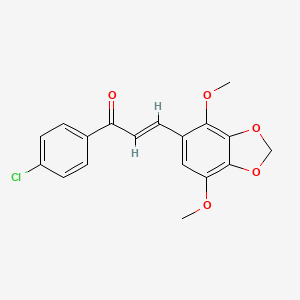
(2E,4Z)-2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4Z)-2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoic acid is a synthetic organic compound characterized by its unique structure, which includes a cyano group, an ethylamino group, and a nitro group attached to a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4Z)-2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the conjugated diene system: This can be achieved through the reaction of an appropriate alkyne with a suitable dienophile under palladium-catalyzed conditions.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Addition of the ethylamino group: This step involves the reaction of the intermediate compound with ethylamine under controlled conditions.
Nitration: The final step involves the nitration of the compound using nitric acid or other nitrating agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Cyanide salts such as sodium cyanide or potassium cyanide are used for nucleophilic substitution.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitriles.
Wissenschaftliche Forschungsanwendungen
(2E,4Z)-2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and molecular semiconductors.
Wirkmechanismus
The mechanism of action of (2E,4Z)-2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ethylamino group can participate in hydrogen bonding and other interactions. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
(2E,4Z)-deca-2,4-dienoic acid: Shares the conjugated diene system but lacks the cyano, ethylamino, and nitro groups.
(2E,4Z)-2-aminomuconic acid: Contains an amino group and a conjugated diene system but differs in the overall structure.
(2E,4Z)-deca-2,4-dienoyl-CoA: A fatty acyl-CoA derivative with a similar conjugated diene system.
Uniqueness: (2E,4Z)-2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoic acid is unique due to the presence of the cyano, ethylamino, and nitro groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions, making the compound versatile for various applications.
Eigenschaften
Molekularformel |
C8H9N3O4 |
|---|---|
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
(2E,4Z)-2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoic acid |
InChI |
InChI=1S/C8H9N3O4/c1-2-10-5-7(11(14)15)3-6(4-9)8(12)13/h3,5,10H,2H2,1H3,(H,12,13)/b6-3+,7-5- |
InChI-Schlüssel |
IPPAGQJAHUIKOG-MZECIPTHSA-N |
Isomerische SMILES |
CCN/C=C(/C=C(\C#N)/C(=O)O)\[N+](=O)[O-] |
Kanonische SMILES |
CCNC=C(C=C(C#N)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-chloro-3'-(4-fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11476160.png)
![Methyl 2-{[(1-chlorobutylidene)amino]oxy}-3,3,3-trifluoro-2-{[(3-fluorophenyl)carbamoyl]amino}propanoate](/img/structure/B11476165.png)
![4-[7-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide](/img/structure/B11476170.png)

![3-cyclohexyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11476182.png)
![2-(Butan-2-ylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11476186.png)
![5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11476192.png)
![Ethyl 3,3,3-trifluoro-2-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propanamidopropanoate](/img/structure/B11476203.png)
![2-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11476208.png)
![4-bromo-N-[(2-bromo-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B11476216.png)
![Ethyl 2-{[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-YL]methoxy}-2-acetamido-3,3,3-trifluoropropanoate](/img/structure/B11476219.png)
![N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11476221.png)
![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B11476225.png)
